molecular formula C12H12O5 B8312760 Ethyl (7-hydroxybenzo[b]furan-4-yloxy)acetate

Ethyl (7-hydroxybenzo[b]furan-4-yloxy)acetate

Cat. No. B8312760
M. Wt: 236.22 g/mol
InChI Key: XSSGGOACACRTKE-UHFFFAOYSA-N
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Patent
US07943613B2

Procedure details

A solution of boron tribromide (5.50 g, 22 mmol) in dichloromethane (20 mL) was added dropwise to a solution of the above ester (2.77 g, 11.1 mmol) in dichloromethane (30 mL) at −40° C. and the mixture was stirred for 3 h without cooling while the temperature reached 0° C. Water (3 mL) was added to the mixture the organic layer was evaporated in vacuo. The obtained residue was purified by column chromatography (silica gel Fluka 60, chloroform) affording ethyl (7-hydroxybenzo[b]furan-4-yloxy)acetate.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
ester
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[C:12]2[O:13][CH:14]=[CH:15][C:11]=2[C:10]([O:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:9][CH:8]=1.O>ClCCl>[OH:6][C:7]1[C:12]2[O:13][CH:14]=[CH:15][C:11]=2[C:10]([O:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
ester
Quantity
2.77 g
Type
reactant
Smiles
COC1=CC=C(C2=C1OC=C2)OCC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling while the temperature
CUSTOM
Type
CUSTOM
Details
reached 0° C
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (silica gel Fluka 60, chloroform)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC=C(C2=C1OC=C2)OCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.